(S)-6-methyloctanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-6-methyloctanoic acid: is a branched-chain fatty acid with the molecular formula C9H18O2 . . This compound is characterized by a methyl group attached to the sixth carbon of the octanoic acid chain, giving it unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-6-methyloctanoic acid can be achieved through various methods. One common approach involves the silyl-protection of methyl 3-hydroxy-2-methylpropionate, followed by reduction of the ester to a primary alcohol, which is then tosylated. The tosylate undergoes Cu(I)-catalyzed cross-coupling with propylmagnesium chloride, followed by deprotection, tosylation, and base-induced reaction with di-t-butyl malonate. Microwave heating of the diester in 2,2,2-trifluoroethanol yields this compound .
Industrial Production Methods: Industrial production of this compound often involves the dehydration of 2-ethylhexanol to octene, followed by hydroformylation to isononanal and subsequent oxidation to isononanoic acid .
Chemical Reactions Analysis
Types of Reactions: (S)-6-methyloctanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to alcohols.
Substitution: It can undergo substitution reactions where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Conditions vary depending on the desired substitution, but typically involve nucleophiles and catalysts.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-6-methyloctanoic acid has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: It plays a role in metabolic studies, particularly in the metabolism of branched-chain fatty acids.
Industry: It is used in the production of lubricants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-6-methyloctanoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it is metabolized to coenzyme A (CoA) esters, which are pivotal intermediates in the metabolism of alkanes by anaerobic bacteria . These CoA esters participate in various biochemical pathways, influencing cellular processes and metabolic functions.
Comparison with Similar Compounds
- 4-Methyloctanoic acid
- 2-Methylhexanoic acid
- 6-Methylheptanoic acid
Comparison: (S)-6-methyloctanoic acid is unique due to its specific branching at the sixth carbon, which imparts distinct chemical and physical properties compared to other methyl-substituted octanoic acids. This branching affects its reactivity, solubility, and interaction with biological molecules, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H18O2 |
---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
(6S)-6-methyloctanoic acid |
InChI |
InChI=1S/C9H18O2/c1-3-8(2)6-4-5-7-9(10)11/h8H,3-7H2,1-2H3,(H,10,11)/t8-/m0/s1 |
InChI Key |
GPOPHQSTNHUENT-QMMMGPOBSA-N |
SMILES |
CCC(C)CCCCC(=O)O |
Isomeric SMILES |
CC[C@H](C)CCCCC(=O)O |
Canonical SMILES |
CCC(C)CCCCC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.